

Step-by-Step Guide to Oregon Green™ 488, SE Antibody Conjugation

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Compound of Interest

Compound Name: OG 488, SE

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the conjugation of Oregon Green™ 488, Succinimidyl Ester (**OG 488, SE**) to antibodies. Oregon Green™ 488 is a bright, photostable green fluorescent dye that is spectrally similar to fluorescein.[1] A key advantage of OG 488 is that its fluorescence is pH-insensitive in the physiological pH range, making it a robust choice for various biological applications.[1][2][3][4] The succinimidyl ester (SE) moiety efficiently reacts with primary amines on the antibody, such as the ϵ -amino groups of lysine residues, to form stable amide bonds.[5][6][7]

This protocol covers all necessary steps from antibody and dye preparation to the final purification and characterization of the conjugate.

Quantitative Data Summary

Successful antibody conjugation requires careful control of reaction parameters. The following table summarizes key quantitative data for the conjugation of **OG 488, SE** to a typical IgG antibody.

Parameter	Value	Description
OG 488, SE Properties		
Excitation Maximum (λ_{ex})	~496-501 nm	The peak wavelength at which the dye absorbs light.[1][2][8]
Emission Maximum (λ_{em})	~516-526 nm	The peak wavelength at which the dye emits fluorescence.[1][2][8]
Molar Extinction Coefficient (ϵ_{dye}) at λ_{max}	~76,000 M ⁻¹ cm ⁻¹	A measure of how strongly the dye absorbs light at its excitation maximum.[8]
Correction Factor (CF ₂₈₀)	~0.12	The ratio of the dye's absorbance at 280 nm to its absorbance at the excitation maximum (A_{280}/A_{max}).[2][4][8]
Antibody (IgG) Properties		
Molecular Weight (MW _{Ab})	~145,000 - 150,000 g/mol	The approximate molecular weight of a typical IgG antibody.
Molar Extinction Coefficient (ϵ_{Ab}) at 280 nm	~210,000 M ⁻¹ cm ⁻¹	A measure of how strongly the antibody absorbs light at 280 nm.[9]
Reaction Parameters		
Recommended Antibody Concentration	2-10 mg/mL	Optimal concentration for efficient labeling.[5] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[5]
Molar Ratio of Dye:Antibody	5:1 to 20:1	The starting molar ratio of dye to antibody in the reaction

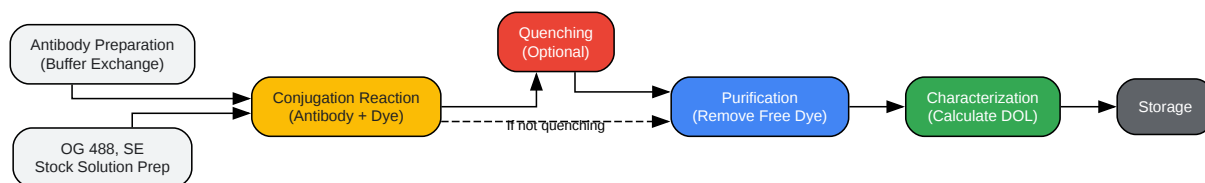
mixture. The optimal ratio should be determined empirically.[5]

Optimal Degree of Labeling (DOL)

2 - 10

The ideal number of dye molecules per antibody for most applications to avoid self-quenching and loss of antibody function.[10][11]

Experimental Workflow Diagram



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Caption: Workflow for **OG 488, SE** antibody conjugation.

Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other proteins or different starting quantities.

Materials and Reagents

- Antibody (1-2 mg/mL in an amine-free buffer)
- Oregon Green™ 488, SE
- Anhydrous Dimethylsulfoxide (DMSO)

- Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5. (Avoid buffers containing primary amines like Tris or glycine).[7]
- Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine.[7]
- Purification: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette (e.g., 20K MWCO).[5][10]
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Spectrophotometer
- Microcentrifuge tubes
- Pipettes and tips
- Rotator or shaker

Step 1: Antibody Preparation

- Buffer Exchange: The antibody must be in a buffer free of primary amines (e.g., Tris, glycine) and ammonium salts, as these will compete with the antibody for reaction with the NHS ester.[5][6] If the antibody is in an incompatible buffer, perform a buffer exchange into the Conjugation Buffer using dialysis or a spin desalting column.
- Concentration Adjustment: Adjust the final antibody concentration to 2-10 mg/mL in the Conjugation Buffer for optimal labeling.[5]

Step 2: OG 488, SE Stock Solution Preparation

NHS esters are moisture-sensitive. Allow the vial of **OG 488, SE** to warm to room temperature before opening to prevent condensation.[6][7]

- Prepare a 10 mM stock solution of **OG 488, SE** by dissolving it in anhydrous DMSO.[6] For example, add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration (the exact volume will depend on the amount of dye provided).

- Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh immediately before use.[\[7\]](#)

Step 3: Conjugation Reaction

- Calculate Dye Volume: Determine the volume of the 10 mM **OG 488, SE** stock solution needed to achieve the desired molar excess (e.g., a 10:1 to 15:1 dye-to-antibody molar ratio is a good starting point).[\[6\]](#)[\[7\]](#)
 - Calculation Example for 1 mg IgG with a 15:1 molar ratio:
 - Moles of IgG = $(1 \times 10^{-3} \text{ g}) / (150,000 \text{ g/mol}) \approx 6.67 \times 10^{-9} \text{ mol}$
 - Moles of dye needed = $6.67 \times 10^{-9} \text{ mol} \times 15 = 1.0 \times 10^{-7} \text{ mol}$
 - Volume of 10 mM dye stock = $(1.0 \times 10^{-7} \text{ mol}) / (10 \times 10^{-3} \text{ mol/L}) = 1.0 \times 10^{-5} \text{ L} = 10 \mu\text{L}$
- Add Dye to Antibody: While gently vortexing the antibody solution, slowly add the calculated volume of the **OG 488, SE** stock solution.[\[7\]](#)
- Incubation: Protect the reaction mixture from light by wrapping the tube in aluminum foil. Incubate for 60 minutes at room temperature with gentle mixing on a rotator or shaker.[\[6\]](#)

Step 4: Quenching the Reaction (Optional)

- To stop the reaction and cap any unreacted NHS ester groups, add a quenching buffer such as Tris-HCl or Glycine to a final concentration of 50-100 mM.[\[6\]](#)
- Incubate for an additional 10-15 minutes at room temperature with gentle mixing.[\[6\]](#)

Step 5: Purification of the Antibody-Dye Conjugate

It is crucial to remove all non-conjugated **OG 488, SE** to prevent high background fluorescence in downstream applications.[\[7\]](#)[\[10\]](#)

- Gel Filtration (Recommended):
 - Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4) according to the manufacturer's instructions.[\[5\]](#)

- Apply the quenched reaction mixture to the center of the column.
- Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, while the smaller, unconjugated dye molecules will be retained on the column and elute later. Collect the fractions containing the purified conjugate.[5]
- Dialysis:
 - Transfer the reaction mixture to a dialysis cassette.
 - Dialyze against a large volume of PBS (pH 7.2-7.4) at 4°C for several hours to overnight, with at least two to three buffer changes.[10]

Step 6: Characterization - Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.[10]
[12] It is determined using UV-Vis spectrophotometry.

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of OG 488, ~496 nm ($A_{max_}$). [10] If the absorbance is too high, dilute the sample with PBS and record the dilution factor. [9][13]
- Calculate DOL: Use the following formula to calculate the DOL: [10][12]

$$DOL = (A_{max_} \times \epsilon_{Ab_}) / [(A_{280} - (A_{max_} \times CF_{280})) \times \epsilon_{dye_}]$$

Where:

- $A_{max_}$: Absorbance of the conjugate at ~496 nm.
- A_{280} : Absorbance of the conjugate at 280 nm.
- $\epsilon_{Ab_}$: Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG). [9]

- ϵ_{dye} : Molar extinction coefficient of OG 488 at ~496 nm ($76,000 \text{ M}^{-1}\text{cm}^{-1}$).^[8]
- CF_{280} : Correction factor for the dye's absorbance at 280 nm (0.12 for OG 488).^{[2][4][8]}

An optimal DOL for most antibody applications is between 2 and 10.^{[10][11]}

Step 7: Storage of the Conjugated Antibody

- Store the labeled antibody at 4°C, protected from light.^[1]
- For long-term storage, it is recommended to add a stabilizing protein like Bovine Serum Albumin (BSA) to a final concentration of 1-10 mg/mL, divide the conjugate into small aliquots, and store at -20°C.^[1] Avoid repeated freeze-thaw cycles.^[1]

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